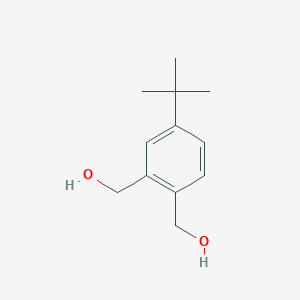

(4-(tert-Butyl)-1,2-phenylene)dimethanol

Vue d'ensemble

Description

(4-(tert-Butyl)-1,2-phenylene)dimethanol, also known as 4-t-Butyl-1,2-phenylene dimethanol, is an organic compound that has been studied extensively in the scientific community in recent years. It is a colorless liquid with a sweet odor and has a variety of applications in scientific research. The compound is used in organic synthesis and has been studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Structural Characterization : A study reported the synthesis and structural characterization of pincer type bicyclic diacyloxy- and diazaselenuranes, involving reactions with compounds similar to (4-(tert-Butyl)-1,2-phenylene)dimethanol (Selvakumar et al., 2011).

Polymer Synthesis and Properties : Research has been conducted on synthesizing polyamides using derivatives of this compound. These polyamides exhibit significant solubility in various solvents and possess high thermal stability, making them potentially useful in various applications (Hsiao, Yang, & Chen, 2000).

Organic Chemistry and Magnetic Properties : Studies have been conducted on the magnetic properties and organic reactions involving compounds similar to this compound. For example, the investigation of 4,6-dimethoxy-1,3-phenylenebis(N-tert-butyl nitroxide) demonstrated unique magnetic properties (Kanno, Inoue, Koga, & Iwamura, 1993).

Environmental Applications : In environmental science, derivatives of this compound have been identified in wastewater and researched for their photocatalytic degradation. This indicates potential applications in environmental remediation and waste treatment (Natarajan, Natarajan, Bajaj, & Tayade, 2013).

Chemical Stability and Reactivity : Studies on the steric crowding effects in certain compounds, such as hexaphenylethane, reveal interesting insights into the stability and reactivity of bulky organic molecules, which can be relevant to understanding the behavior of compounds like this compound (Grimme & Schreiner, 2011).

Copolymerization Studies : The compound has been studied in the context of copolymerization, demonstrating its potential in creating polymers with specific characteristics, such as enhanced thermal stability (Wilén & Näsman, 1994).

Mécanisme D'action

Target of Action

Similar compounds such as tert-butanol have been shown to interact with several proteins including ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .

Biochemical Pathways

They can also interact with enzymes and other proteins, potentially affecting multiple pathways .

Pharmacokinetics

Similar compounds such as tert-butanol are poorly absorbed and have a low volume of distribution . These properties can impact the bioavailability of the compound, potentially limiting its effectiveness.

Result of Action

Similar compounds have been shown to have antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration . They can also have cytotoxic activity, as demonstrated in a study where 2,4-Ditert butyl phenol showed cytotoxic activity against MCF-7 cells (a breast carcinoma cell line) with an identified IC50 value of 5 μg/ml .

Analyse Biochimique

Biochemical Properties

(4-(tert-Butyl)-1,2-phenylene)dimethanol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme structure and enhance their activity. Additionally, this compound can act as an antioxidant, neutralizing free radicals and reducing oxidative damage in cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involved in stress responses and apoptosis. For instance, it has been shown to upregulate the expression of genes associated with antioxidant defense mechanisms, such as Nrf2 and HO-1. This upregulation leads to enhanced cellular protection against oxidative stress and improved cell survival . Moreover, this compound affects cellular metabolism by increasing the efficiency of mitochondrial respiration and reducing the production of reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, leading to either inhibition or activation depending on the enzyme’s role. For example, it inhibits the activity of pro-oxidant enzymes like NADPH oxidase, thereby reducing oxidative stress. Conversely, it activates antioxidant enzymes, enhancing their ability to neutralize free radicals. Additionally, this compound can modulate gene expression by interacting with transcription factors such as Nrf2, leading to the transcription of genes involved in antioxidant defense .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that this compound maintains its antioxidant properties over extended periods, providing sustained protection against oxidative stress in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as enhanced antioxidant defense and improved cellular function. At high doses, it can exhibit toxic effects, including liver and kidney damage. These adverse effects are likely due to the overwhelming of the body’s detoxification mechanisms, leading to the accumulation of reactive intermediates .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound undergoes phase I and phase II metabolism, resulting in the formation of various metabolites that are excreted from the body. These metabolic processes can affect the overall metabolic flux and the levels of specific metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This localization is essential for its role in modulating cellular metabolism and oxidative stress responses .

Propriétés

IUPAC Name |

[4-tert-butyl-2-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-12(2,3)11-5-4-9(7-13)10(6-11)8-14/h4-6,13-14H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHADNNZRNVFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855631 | |

| Record name | (4-tert-Butyl-1,2-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

374592-80-0 | |

| Record name | (4-tert-Butyl-1,2-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1375780.png)

![1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1375785.png)

![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL](/img/structure/B1375788.png)

![2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide](/img/structure/B1375801.png)